

Application Notes and Protocols for the Synthesis of (Z)-8-Dodecenyl Acetate

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Compound of Interest		
Compound Name:	(Z)-8-Dodecenyl acetate	
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**(Z)-8-Dodecenyl acetate is a key component of the sex pheromone of several lepidopteran insect pests, including the Oriental fruit moth (Grapholita molesta).[1][2][3] Its synthesis is of significant interest for use in pest management strategies involving mating disruption and monitoring.[4] This document provides detailed protocols for the chemical synthesis of (Z)-8-dodecenyl acetate, focusing on the widely utilized Wittig reaction and stereoselective reduction of an alkyne precursor.

I. Comparative Data of Synthetic Routes

Two primary stereoselective strategies for the synthesis of **(Z)-8-dodecenyl acetate** are the Wittig reaction and the reduction of an alkyne intermediate.[5] The choice of route can impact the overall yield and isomeric purity of the final product.

Synthetic Route	Key Intermediates	Typical Yield	Isomeric Purity (Z:E)	Reference
Wittig Reaction	Butyltriphenylpho sphonium bromide, Octanal, (Z)-8- dodecen-1-ol	~41.5% (overall)	83:17 to 92:8	[2][6]
Acetylenic Route	8-dodecyn-1-ol	~74% (reduction step)	~85%	[1]



II. Experimental Protocols

The following are detailed methodologies for the synthesis of **(Z)-8-dodecenyl acetate**.

Protocol 1: Synthesis via Wittig Reaction

This protocol is adapted from established procedures utilizing a Wittig reaction to form the characteristic (Z)-alkene.[5][7]

Step 1: Preparation of Butyltriphenylphosphonium Bromide

- Under a nitrogen atmosphere, combine triphenylphosphine (26.2 g, 100 mmol) and 1bromobutane (13.7 g, 100 mmol) in anhydrous toluene (200 mL).
- · Heat the mixture to reflux for 24 hours.
- Cool the reaction mixture to room temperature to allow for the precipitation of a white solid.
- Collect the solid by filtration, wash with cold toluene, and dry under vacuum to yield butyltriphenylphosphonium bromide.

Step 2: Wittig Reaction to form (Z)-8-Dodecen-1-ol

- Suspend butyltriphenylphosphonium bromide (39.9 g, 100 mmol) in anhydrous tetrahydrofuran (THF) (300 mL) under a nitrogen atmosphere and cool to -78 °C.
- Slowly add n-butyllithium (1.6 M in hexanes, 62.5 mL, 100 mmol) dropwise. The formation of the ylide is indicated by a deep red or orange color.[5]
- Allow the solution to warm to 0 °C and stir for 1 hour.
- Cool the reaction mixture back to -78 °C and add a solution of octanal (12.8 g, 100 mmol) in THF (50 mL) dropwise.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride (100 mL).



- Extract the aqueous layer with diethyl ether (3 x 100 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude (Z)-8-dodecen-1-ol.[5]

Step 3: Acetylation to (Z)-8-Dodecenyl Acetate

- Dissolve the crude (Z)-8-dodecen-1-ol (approx. 100 mmol) in dichloromethane (200 mL) and add pyridine (11.9 mL, 150 mmol).
- Cool the solution to 0 °C and slowly add acetyl chloride (8.5 mL, 120 mmol).
- Allow the reaction to warm to room temperature and stir for 2 hours.
- Wash the reaction mixture with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (1 x 100 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to afford pure (Z)-8-dodecenyl acetate.[5]

Protocol 2: Synthesis via Stereoselective Reduction of an Alkyne

This protocol involves the creation of an alkyne which is then stereoselectively reduced to the (Z)-alkene.[1][5]

Step 1: Synthesis of 8-Dodecyn-1-ol (Example)

Note: The synthesis of the alkyne precursor can be achieved through various methods. A common approach involves the alkylation of a smaller terminal alkyne.

Step 2: Stereoselective Reduction to (Z)-8-Dodecen-1-ol

• In a three-necked flask equipped with a dry ice condenser and a gas inlet under a nitrogen atmosphere, condense anhydrous ammonia (approx. 100 mL) at -78 °C.



- Add small pieces of sodium metal (0.46 g, 20 mmol) to the liquid ammonia with stirring until a
 persistent deep blue color is obtained.
- Add a solution of 8-dodecyn-1-ol (1.82 g, 10 mmol) in anhydrous THF (20 mL) dropwise to the sodium-ammonia solution.
- Stir the reaction at -78 °C for 4 hours.
- Quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.
- Allow the ammonia to evaporate, then add water (50 mL).
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (Z)-8-dodecen-1-ol.

Step 3: Acetylation to (Z)-8-Dodecenyl Acetate

• Follow the acetylation procedure as described in Protocol 1, Step 3.

III. Product Characterization Data

The final product should be characterized by spectroscopic methods to confirm its structure and purity.

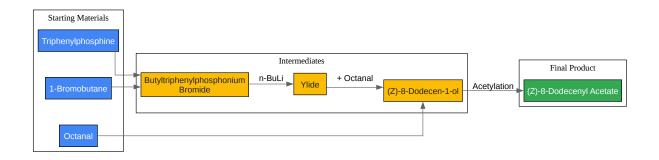


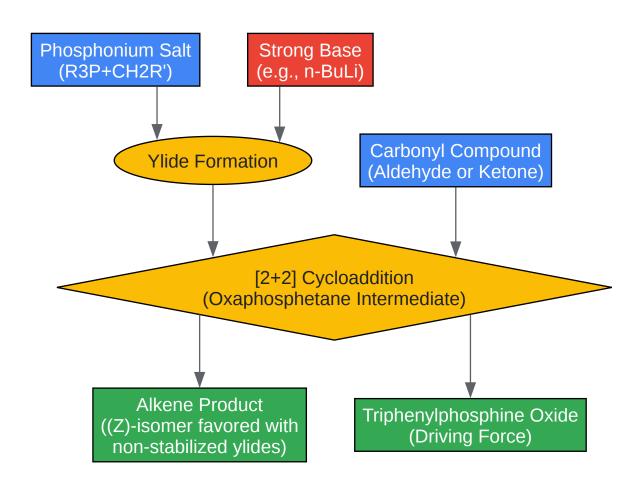
Technique	Expected Data	
¹ H-NMR	A multiplet at ~5.4 ppm (2H) for the vinyl protons, a triplet at ~4.07 ppm (2H) for the methylene group adjacent to the oxygen, and a singlet at ~2.05 ppm (3H) for the acetate methyl group.[8]	
¹³ C-NMR	Signals corresponding to the alkene carbons and the carbonyl carbon of the ester.	
IR	A strong absorption band around 1740 cm ⁻¹ (C=O stretch of the ester) and a peak around 1240 cm ⁻¹ (C-O stretch of the acetate).[9]	
Mass Spec.	A molecular ion peak (M+) at m/z 226.[9]	

IV. Experimental Workflow and Logic Diagrams

The following diagrams illustrate the synthetic pathway and the logic of the Wittig reaction.







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